Dspe-spdp

Controlled Release ADC Linker Liposome Functionalization

Researchers requiring controlled intracellular payload release often face non-cleavable linker limitations. DSPE-SPDP solves this with a bioreducible disulfide bond cleaved by intracellular glutathione. This heterobifunctional lipid-PEG conjugate enables modular LNP surface functionalization with targeting moieties while maintaining membrane anchorage and steric stabilization. - Achieves >90% substitution purity with convenient pyridine-2-thione release monitoring at 343 nm. - Supports reproducible, reversible conjugation under defined cleavage conditions (25 mM DTT, pH 4.5). - Reduces anti-linker immunogenicity risk compared to maleimide alternatives, supporting repeat dosing regimens.

Molecular Formula C49H89N2O9PS2
Molecular Weight 945.3 g/mol
Cat. No. B12390120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-spdp
Molecular FormulaC49H89N2O9PS2
Molecular Weight945.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C49H89N2O9PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47/h33-35,39,45H,3-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56)/t45-/m1/s1
InChIKeyHVBRYYSWCVLAOU-WBVITSLISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-SPDP: Cleavable Thiol-Reactive PEG-Lipid


DSPE-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-N-succinimidyl-3-(2-pyridyldithio)propionate) is a heterobifunctional lipid-PEG conjugate that integrates the membrane-anchoring capacity of distearoylphosphatidylethanolamine (DSPE), the stealth and solubility advantages of a polyethylene glycol (PEG) spacer, and the thiol-reactive SPDP (N-succinimidyl-3-(2-pyridyldithio)propionate) terminal group. The SPDP moiety forms a bioreducible disulfide linkage with sulfhydryl-bearing ligands (e.g., cysteine-terminated peptides, antibody fragments), enabling reversible conjugation that can be selectively cleaved in intracellular reducing environments . This architecture allows the compound to stably insert into liposomal bilayers or lipid nanoparticle (LNP) membranes while presenting a reactive handle for post-insertion surface functionalization with targeting moieties, making it a foundational component in the design of stimuli-responsive drug delivery systems, gene vectors, and diagnostic nanoconstructs [1].

Workflow
Liposome / LNP post-insertion functionalization via thiol-reactive handle
Linker
Bioreducible disulfide bond, cleavable under intracellular reducing conditions
PEG Spacer
Provides steric stabilization and aqueous solubility for extended circulation research

DSPE-SPDP: Why Substitution Fails


Substituting DSPE-SPDP with in-class analogs such as DSPE-PEG-Maleimide (DSPE-PEG-Mal) or DSPE-PDP introduces critical functional divergence that compromises experimental reproducibility and therapeutic design. DSPE-PEG-Mal generates a stable, non-cleavable thioether linkage upon reaction with thiols , precluding the glutathione-triggered intracellular release that is a hallmark of the SPDP-derived disulfide bond . This difference directly impacts drug release kinetics and off-target toxicity profiles. Additionally, maleimide-containing linkers have been shown to provoke a significant anti-linker immune response, whereas SPDP-based conjugates exhibit reduced immunogenicity [1]. Conversely, non-PEGylated DSPE-PDP lacks the steric stabilization provided by the PEG chain, leading to faster opsonization, reduced circulation half-life, and lower colloidal stability compared to PEGylated DSPE-SPDP variants [2]. These quantifiable differences render simple one-to-one substitution invalid for applications requiring controlled intracellular payload release, prolonged systemic exposure, or minimized immunogenic interference.

DSPE-SPDP vs. DSPE-PEG-Mal
Non-cleavable thioether bond precludes glutathione-triggered release; maleimide linkers reported higher anti-linker immune response in mouse models.
DSPE-SPDP vs. DSPE-PDP
Absence of PEG chain may lead to faster opsonization and reduced circulation half-life, altering pharmacokinetic study outcomes.

DSPE-SPDP Differentiation Evidence


Cleavable Disulfide vs. Non-Cleavable Maleimide Linker

DSPE-SPDP forms a bioreducible disulfide bond upon conjugation with thiol-containing ligands, which can be quantitatively cleaved under mild reducing conditions. In contrast, DSPE-PEG-Maleimide generates a stable, non-cleavable thioether linkage . Specifically, crosslinks created using SPDP reagents are cleaved with 25 mM dithiothreitol (DTT) at pH 4.5 without affecting native protein disulfide bonds . This cleavage is not possible with maleimide-derived thioether conjugates, which remain intact even under reducing intracellular glutathione concentrations (typically 1-10 mM).

Cleavable disulfide vs. maleimide
Class-level
Disulfide bond cleaved with 25 mM DTT at pH 4.5; DSPE-PEG-Mal thioether remains intact.
Supports stimuli-responsive release research
Reducing environment cleavage unique to SPDP linker
Controlled Release ADC Linker Liposome Functionalization

Reduced Immunogenicity: SPDP vs. Maleimide

In a comparative immunogenicity study of six thiol-reactive heterobifunctional cross-linking reagents conjugated to liposomes, linkers containing maleimide groups evoked a significant anti-linker immune response, whereas SPDP-derived (dithiopyridine) conjugates did not [1]. This distinction is critical for in vivo applications where an immune reaction against the linker itself could confound therapeutic outcomes or accelerate clearance.

Immunogenicity: SPDP vs. maleimide
Class-level
SPDP conjugates reported no significant anti-linker antibody response; maleimide linker evoked measurable antibody response in mice.
Reported lower immune interference context
Relevant for repeated-dose preclinical studies
Immunogenicity Bioconjugation Liposomal Vaccine

PEG Molecular Weight and Circulation Half-Life

The circulation half-life of DSPE-PEG-modified liposomes is strongly dependent on the molecular weight of the PEG chain. Studies comparing DSPE-PEG derivatives of varying molecular weights demonstrate that PEG 1000 and PEG 2000 confer significantly prolonged circulation times compared to higher molecular weight PEGs (5000 and 12000) [1]. This non-linear relationship allows users to select the optimal DSPE-SPDP variant (available in MW 1000, 2000, 3400, 5000, 10000 Da [2]) to precisely balance prolonged blood residence with steric accessibility for targeting ligand conjugation.

PEG MW and circulation time
Cross-study comparable
PEG 1000-2000 ranked superior in prolonging liposome circulation vs. PEG 5000-12000.
Guides PEG chain length selection
Non-linear relationship; MW variant choice critical
PEGylation Pharmacokinetics Long-Circulating Liposomes

SPDP-Mediated Antibody Coupling Efficiency

In a direct head-to-head comparison of bifunctional coupling agents for immunoliposome preparation, SPDP achieved an antibody binding efficiency of 20-25% at a molar ratio of 24 SPDP:1 antibody:40 liposomal maleimide groups [1]. Under identical liposome composition conditions, the alternative reagent SATA achieved significantly higher coupling rates of 60-65% at a lower reagent ratio (12 SATA:1 antibody) [1]. This quantitative benchmark establishes the expected conjugation efficiency when using SPDP-based lipids for antibody functionalization.

Antibody coupling efficiency
Head-to-head
20-25% binding efficiency (24 SPDP:1 Ab)
Realistic surface ligand density expectation
SATA showed ~2.5-3× higher coupling under optimized conditions
Immunoliposome Conjugation Efficiency Antibody Coupling

High Purity and Defined Storage Stability

Commercial DSPE-PEG-SPDP is characterized by high substitution efficiency and defined stability parameters. NMR analysis confirms >90% substitution of both the DSPE lipid anchor and the SPDP terminal group [1]. The product demonstrates 1-year stability when stored at -20°C protected from light and moisture, with a 3-week stability window at 4-25°C during shipping [1]. These specifications ensure consistent molar incorporation into lipid bilayers and reproducible thiol-reactive capacity across different batches and experiments.

Purity and storage stability
Supporting evidence
SPDP substitution >90% by NMR; 1 year stability at -20°C.
Supports batch-to-batch reproducibility
Vendor specification; confirm per lot
Quality Control Reproducibility Formulation Stability

Real-Time Monitoring via Pyridine-2-Thione Release

The SPDP thiol-disulfide exchange reaction releases pyridine-2-thione as a stoichiometric byproduct, which exhibits a characteristic absorbance maximum at 343 nm . This allows for simple, real-time spectrophotometric monitoring of conjugation progress and quantification of the extent of ligand coupling to DSPE-SPDP-functionalized surfaces. Maleimide-based conjugation chemistries do not produce a similarly convenient chromogenic reporter, complicating real-time reaction tracking.

Real-time conjugation monitoring
Class-level
Pyridine-2-thione release measured at 343 nm, enabling label-free spectrophotometric tracking.
Facilitates process development and QC
No equivalent chromogenic reporter with maleimide chemistry
Conjugation Monitoring Quality Control Bioconjugation

DSPE-SPDP Application Scenarios


Stimuli-Responsive Immunoliposomes for Drug Release

For targeted delivery of chemotherapeutics to solid tumors, DSPE-SPDP is incorporated into liposomal formulations (e.g., with HSPC/cholesterol/DSPE-PEG) to provide a thiol-reactive surface. A targeting antibody or peptide is conjugated via the SPDP group, forming a bioreducible disulfide bond. Upon cellular internalization, the elevated intracellular glutathione concentration (~1-10 mM) selectively cleaves the disulfide linkage, releasing the drug payload specifically within the target cell. This strategy exploits the cleavable nature of the SPDP linker and is not achievable with non-cleavable maleimide linkers . The reduced immunogenicity of the SPDP linker [1] further supports repeated dosing regimens.

Long-Circulating LNPs for mRNA Vaccine Delivery

In the formulation of mRNA-loaded lipid nanoparticles (LNPs), DSPE-PEG-SPDP of molecular weight 2000 Da is added as a post-insertion functionalization lipid. The PEG 2000 chain provides optimal steric stabilization to prolong circulation half-life, as evidenced by comparative PEG molecular weight studies showing superior performance of PEG 1000-2000 over higher MW PEGs [2]. The SPDP group serves as a reactive handle for subsequent coupling of targeting moieties (e.g., mannose for dendritic cell targeting) or PEG chains of different lengths, enabling modular LNP engineering without compromising colloidal stability.

Quality-Controlled Liposome Functionalization for Imaging

For the preparation of fluorescently labeled liposomes used in in vivo biodistribution studies, DSPE-PEG-SPDP is employed to conjugate near-infrared dyes or chelators to the liposome surface. The reaction progress is monitored in real-time by measuring the absorbance of released pyridine-2-thione at 343 nm , ensuring consistent and quantifiable dye loading. The >90% substitution purity [3] guarantees reproducible molar ratios of dye per liposome, a critical parameter for accurate quantitative imaging and biodistribution analysis. This level of process control is difficult to achieve with alternative conjugation chemistries lacking a convenient chromogenic reporter.

Bioreducible Hydrogels and Nanocomposites

DSPE-SPDP is used as a building block for self-assembled nanostructures where reversible crosslinking is required. The SPDP group facilitates the formation of disulfide bridges between lipid-coated surfaces or within hybrid lipid-polymer matrices. The defined cleavage condition (25 mM DTT, pH 4.5) allows for controlled disassembly of the nanostructure for on-demand release of encapsulated cargo or for studying degradation kinetics in a reproducible manner. This application leverages the specific, tunable cleavability of the SPDP disulfide bond.

Application
Selection Property
Validation Focus
Stimuli-responsive immunoliposome research
Bioreducible disulfide linker
Intracellular glutathione-triggered release in model systems
Long-circulating LNP research
PEG steric stabilization
Circulation half-life model validation
Imaging liposome functionalization
Real-time conjugation monitoring via A343
Dye loading reproducibility
Bioreducible nanostructure research
Tunable disulfide cleavage
Disassembly kinetics under defined reducing conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dspe-spdp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.